

Application Notes and Protocols: 1,3,5-Triazine Scaffolds in Anticancer Agent Development

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Compound of Interest

Compound Name: 1,3,5-Triazine

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The **1,3,5-triazine** (or s-triazine) ring is a privileged heterocyclic scaffold in medicinal chemistry due to its versatile biological activities and synthetic accessibility.^{[1][2]} Its three-fold symmetry allows for the introduction of various substituents at the 2, 4, and 6 positions, enabling fine-tuning of physicochemical and pharmacological properties to target a wide range of biological pathways implicated in cancer.^[1] Many derivatives have demonstrated potent anticancer activities, with some advancing to clinical development.^[3]

These notes provide an overview of the key applications of **1,3,5-triazine** scaffolds as anticancer agents, focusing on their mechanisms of action, and provide detailed protocols for their synthesis and evaluation.

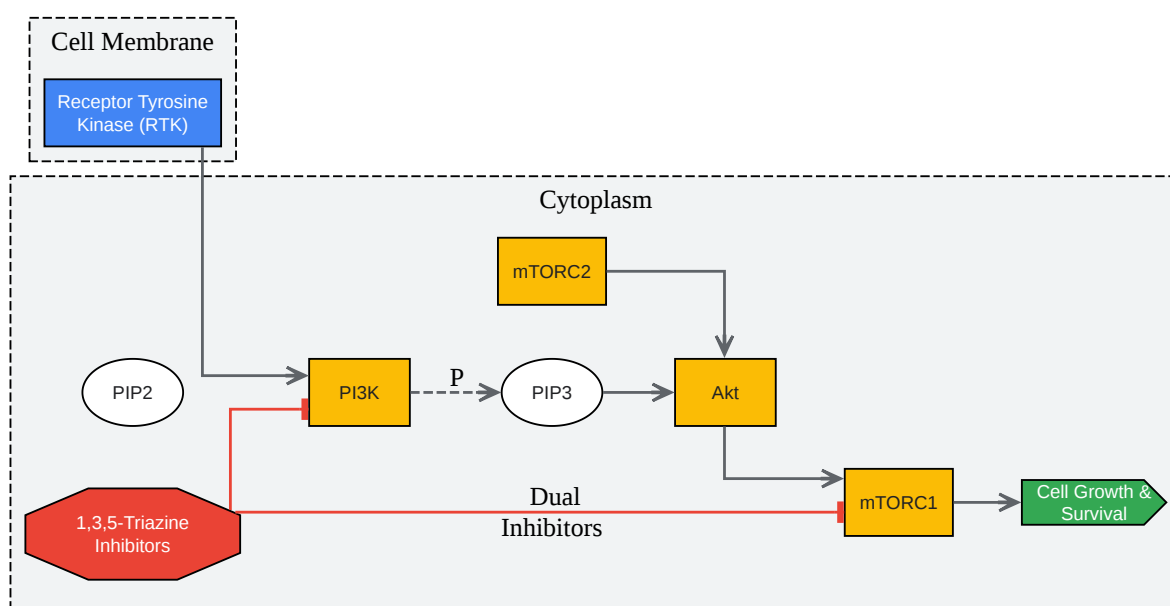
Mechanisms of Action & Key Molecular Targets

1,3,5-Triazine derivatives exert their anticancer effects by interacting with various key players in oncogenic signaling pathways. The most prominent targets include protein kinases involved in cell growth, proliferation, and survival.

Inhibition of the PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-Kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is one of the most frequently dysregulated signaling cascades in human cancers, making it a

prime target for therapeutic intervention.[4][5][6] Several **1,3,5-triazine** derivatives have been developed as potent inhibitors of kinases within this pathway.[4] For instance, compounds like ZSTK474 feature the s-triazine core and exhibit inhibitory activity against PI3K.[4] Dual PI3K/mTOR inhibitors containing a morpholino-triazine scaffold, such as PKI-587, have also been developed and entered clinical trials.[7] Inhibition of this pathway blocks downstream signaling, leading to decreased cell proliferation and survival.[5]



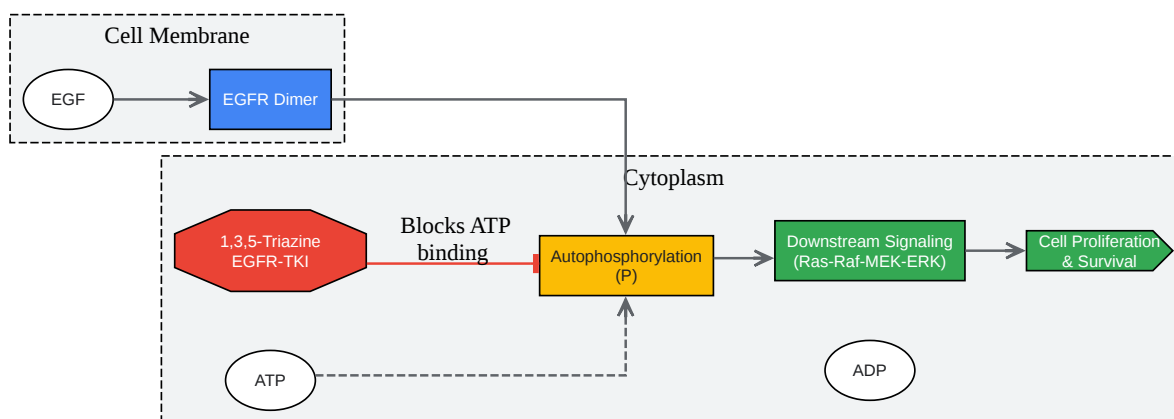
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Caption: PI3K/Akt/mTOR pathway showing inhibition points.

Inhibition of EGFR Tyrosine Kinase

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a critical role in cell proliferation and is often overexpressed or mutated in various cancers, including breast and lung cancer.[8][9] **1,3,5-Triazines** have been successfully designed as EGFR tyrosine kinase inhibitors (EGFR-TKIs).[8][10] These compounds typically bind to the ATP-binding site of the EGFR kinase domain, preventing autophosphorylation and the

activation of downstream pro-survival signaling pathways.[8] Certain derivatives have shown potent inhibitory activity against both wild-type and mutant forms of EGFR.[11]



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Caption: EGFR signaling pathway and TKI mechanism.

Other Notable Mechanisms

- Cyclin-Dependent Kinase (CDK) Inhibition: Certain **1,3,5-triazine** derivatives act as inhibitors of CDKs, such as CDK9, which are key regulators of the cell cycle and transcription. Inhibition leads to cell cycle arrest and apoptosis.[12]
- Dihydrofolate Reductase (DHFR) Inhibition: Some triazines have been shown to inhibit DHFR, an enzyme crucial for the synthesis of nucleotides, thus disrupting DNA replication and cell proliferation.[13]
- Apoptosis Induction: Many **1,3,5-triazine** compounds induce programmed cell death (apoptosis) in cancer cells by modulating the levels of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[14]

Quantitative Data: In Vitro Efficacy

The anticancer activity of **1,3,5-triazine** derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀), representing the concentration of the compound required to inhibit the growth of cancer cells by 50%.

Table 1: Cytotoxicity of Selected **1,3,5-Triazine** Derivatives against Various Cancer Cell Lines.

Compound ID	Cancer Cell Line	Target/Class	IC ₅₀ (μM)	Reference
Compound 11	SW620 (Colorectal)	Morpholine-functionalized	5.85	[13][15]
5-Fluorouracil	SW620 (Colorectal)	Reference Drug	21.74	[13]
Compound 4f	MDA-MB-231 (Breast)	Imamine-hybrid	6.25	[16]
Compound 4k	MDA-MB-231 (Breast)	Imamine-hybrid	8.18	[16]
Imatinib	MDA-MB-231 (Breast)	Reference Drug	35.50	[16]
Compound 13c	MCF-7 (Breast)	Chiral EGFR Inhibitor	8.04	[9]
Compound 13c	A549 (Lung)	Chiral EGFR Inhibitor	12.24	[9]
Compound 6	CAKI-1 (Renal)	PI3Ky Inhibitor	6.90	[4]
Wortmannin	-	PI3Ky Inhibitor (Reference)	3.19	[4]
Compound 2c	HCT116 (Colorectal)	Biguanide-derived	20.79	[17]

| Compound 3c | HCT116 (Colorectal) | Biguanide-derived | 22.80 |[17] |

Table 2: Enzymatic Inhibitory Activity of **1,3,5-Triazine** Derivatives.

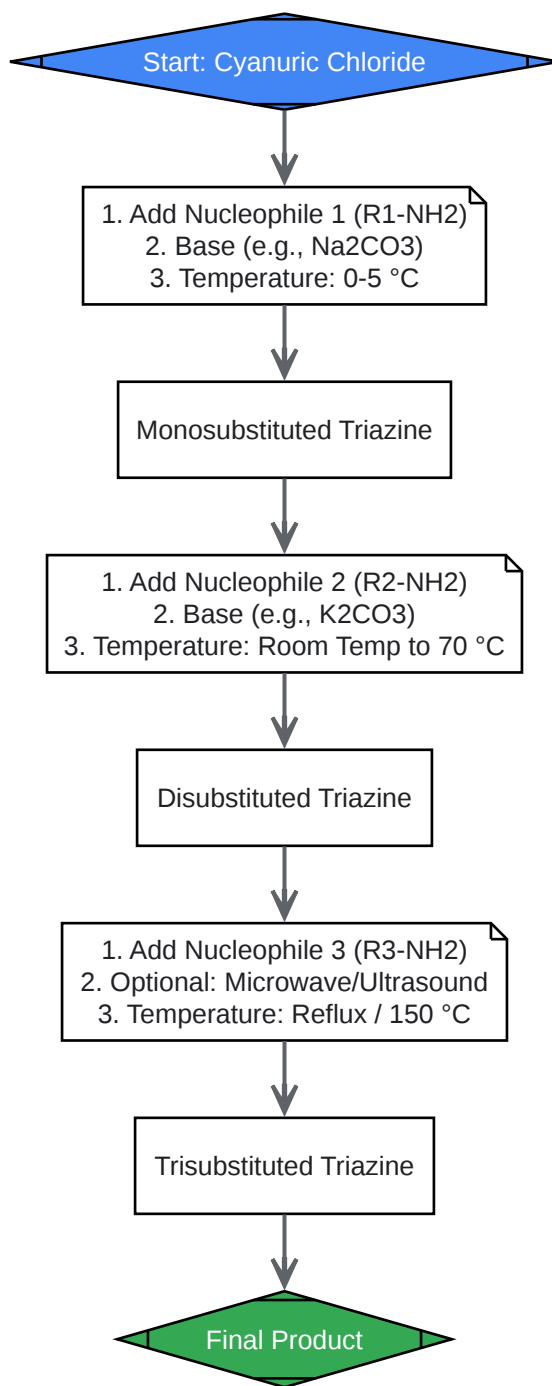
Compound ID	Target Enzyme	Inhibition Type	IC ₅₀ / K _i	Reference
Compound 1d	EGFR-TK	Tyrosine Kinase Inhibitor	0.44 nM (K _i)	[8]
Compound 12	EGFR	Tyrosine Kinase Inhibitor	36.8 nM (IC ₅₀)	[11]
Compound 14	EGFR-TK	Tyrosine Kinase Inhibitor	2.54 μM (IC ₅₀)	[11]
Compound 21	EGFRT790M	Mutant EGFR Inhibitor	0.18 μM (IC ₅₀)	[11]

| Compound 5k | CDK9 | Cyclin-Dependent Kinase | Potent Inhibitor |[12] |

Experimental Protocols

Protocol 1: General Synthesis of Trisubstituted 1,3,5-Triazines

The most common synthetic route starts with cyanuric chloride (2,4,6-trichloro-**1,3,5-triazine**) and involves a stepwise, temperature-controlled nucleophilic substitution of the chlorine atoms. The reactivity of the chlorine atoms decreases with each substitution, allowing for regioselective synthesis.



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Caption: General workflow for trisubstituted triazine synthesis.

Methodology:

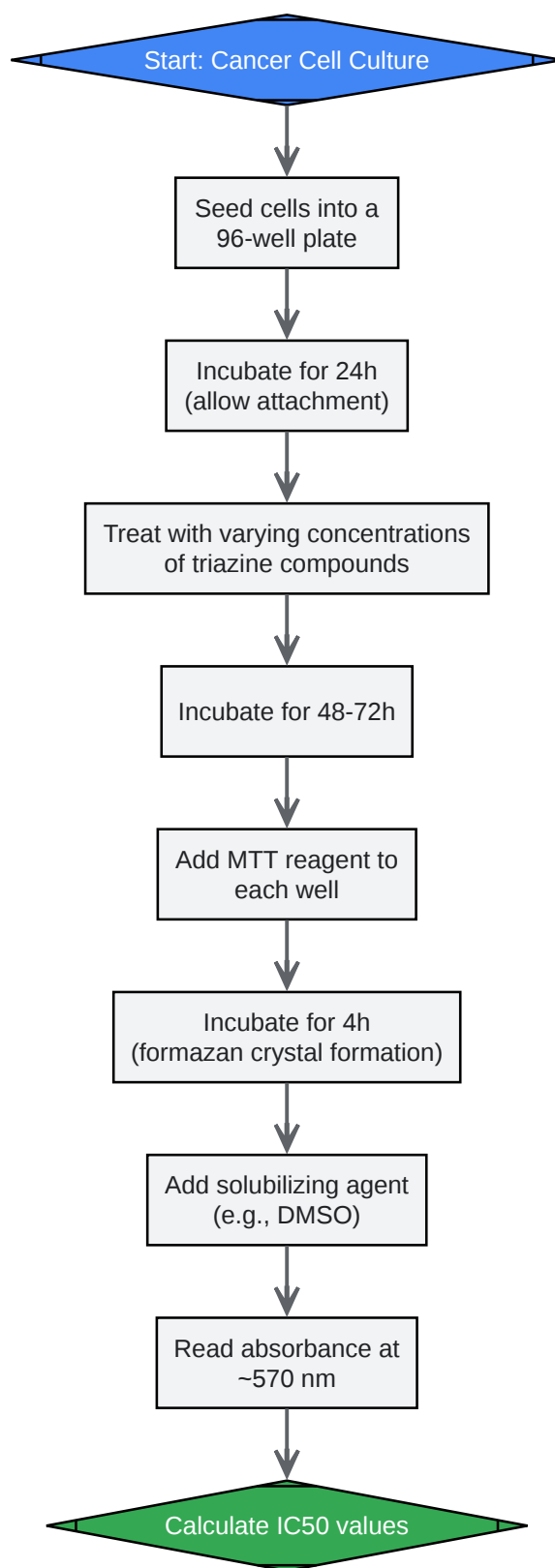
- First Substitution (0-5 °C): Dissolve cyanuric chloride in a suitable solvent (e.g., acetone, DMF).^[4] Cool the mixture to 0-5 °C in an ice bath. Add the first nucleophile (e.g., an amine)

dropwise. Add a base (e.g., aqueous sodium carbonate) portion-wise to neutralize the HCl formed during the reaction.^[4] Stir for 2-4 hours.

- **Second Substitution (Room Temperature to 70 °C):** To the mixture containing the monosubstituted product, add the second nucleophile. Warm the reaction to room temperature or heat to ~70 °C and stir for 4-24 hours.^[4] The required temperature depends on the nucleophilicity of the second reactant.
- **Third Substitution (Elevated Temperature):** Add the third nucleophile to the reaction mixture. Heat the reaction to reflux or use microwave/ultrasound irradiation to facilitate the final substitution, which requires more energy.^{[13][15]}
- **Work-up and Purification:** Upon reaction completion, pour the mixture into ice-water to precipitate the product. Filter the solid, wash with water, and dry. Purify the crude product using column chromatography or recrystallization. Characterize the final product using NMR, IR, and mass spectrometry.^{[4][13]}

Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cell viability and proliferation.



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Caption: Workflow for the MTT cell viability assay.

Methodology:

- **Cell Seeding:** Plate cancer cells in a 96-well microtiter plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
- **Compound Treatment:** Prepare serial dilutions of the **1,3,5-triazine** test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 μ L of the compound dilutions. Include wells with untreated cells (negative control) and a reference drug (positive control).
- **Incubation:** Incubate the plate for 48 to 72 hours at 37 °C in a humidified atmosphere with 5% CO₂.
- **MTT Addition:** Add 10 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
- **Solubilization:** Carefully remove the medium and add 100 μ L of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
- **Data Acquisition:** Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
- **Analysis:** Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.^[16]

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